molecular formula C32H44O9 B2754198 Arenobufagin 3-hemisuberate CAS No. 30219-16-0

Arenobufagin 3-hemisuberate

Cat. No.: B2754198
CAS No.: 30219-16-0
M. Wt: 572.695
InChI Key: LYCCSNYEMCXNRM-NNKHPHHGSA-N
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Description

Arenobufagin 3-hemisuberate is a natural cardiotonic steroid isolated from the skin of Japanese toads. It is known for its potent biological activity and complex molecular structure. This compound has garnered significant interest in the fields of medicine and biochemistry due to its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of arenobufagin 3-hemisuberate involves the extraction of arenobufagin from the skin of Japanese toads, followed by esterification with suberic acid. The reaction typically requires the use of organic solvents such as chloroform, dichloromethane, or ethyl acetate, and is conducted under controlled temperature conditions to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and esterification processes but on a larger scale. The use of advanced purification techniques such as chromatography ensures the high purity of the final product. The compound is then stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Arenobufagin 3-hemisuberate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or reduce its toxicity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced pharmacological properties .

Scientific Research Applications

Arenobufagin 3-hemisuberate has a wide range of applications in scientific research:

Mechanism of Action

Arenobufagin 3-hemisuberate exerts its effects through multiple molecular targets and pathways:

    Cardiotonic Effects: It inhibits the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.

    Anticancer Activity: The compound induces apoptosis and autophagy in cancer cells by regulating pathways such as the p62-Keap1-Nrf2 pathway. .

Comparison with Similar Compounds

Arenobufagin 3-hemisuberate is compared with other similar compounds such as cinobufagin and cinobufotalin:

Properties

IUPAC Name

8-[[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O9/c1-30-15-13-21(41-26(36)8-6-4-3-5-7-24(33)34)17-20(30)10-11-23-27(30)28(37)29(38)31(2)22(14-16-32(23,31)39)19-9-12-25(35)40-18-19/h9,12,18,20-23,27-28,37,39H,3-8,10-11,13-17H2,1-2H3,(H,33,34)/t20-,21+,22-,23-,27-,28+,30+,31+,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCCSNYEMCXNRM-QCTKBPTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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